synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid
synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid
An In-depth Technical Guide to the Synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid
Abstract
Substituted phenylboronic acids are foundational building blocks in modern organic chemistry, most notably for their role as coupling partners in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. The unique electronic properties imparted by fluoroalkyl substituents, such as the trifluoromethoxy (-OCF3) group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide presents a comprehensive, field-proven methodology for the , a valuable intermediate for drug discovery programs. We will delve into a robust, multi-step synthetic pathway, providing detailed experimental protocols, mechanistic insights, and critical safety considerations. This document is intended for researchers, medicinal chemists, and process development scientists.
Introduction: The Strategic Value of Fluorinated Phenylboronic Acids
The strategic incorporation of fluorine and fluorinated motifs into organic molecules has become a pivotal strategy in drug design. The trifluoromethoxy group, in particular, is often considered a "super-iodine" due to its similar size but vastly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups and enhance molecular stability by shielding against metabolic degradation. When combined with an isopropoxy group, the resulting substitution pattern on a phenylboronic acid creates a versatile scaffold for exploring structure-activity relationships (SAR) in novel chemical entities.
This guide proposes a reliable and scalable synthetic route to 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid, starting from commercially available precursors. The chosen pathway prioritizes selectivity, yield, and operational safety, addressing the common challenges associated with multi-step aromatic synthesis.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a readily available di-substituted aromatic compound. The boronic acid functionality is most reliably introduced in the final step from an aryl halide precursor. The trifluoromethoxy and isopropoxy groups can be installed sequentially onto a common aromatic core. Our proposed synthesis begins with 1-bromo-3,5-difluorobenzene as a cost-effective and versatile starting material.
Caption: Proposed synthetic workflow for 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-fluorophenol
The initial step involves a regioselective nucleophilic aromatic substitution (SNAr) of a fluoride with a hydroxide. The strong electron-withdrawing effects of the remaining fluorine and bromine atoms activate the ring towards nucleophilic attack.
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Reagents and Materials:
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1-Bromo-3,5-difluorobenzene
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Potassium hydroxide (KOH)
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tert-Butanol
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Water
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Hydrochloric acid (HCl), 2M
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Diethyl ether
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Magnesium sulfate (MgSO4)
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Protocol:
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To a solution of potassium hydroxide (1.2 equivalents) in a mixture of water and tert-butanol (1:4 v/v), add 1-bromo-3,5-difluorobenzene (1.0 equivalent).
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Heat the reaction mixture to reflux (approximately 90-95 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
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After cooling to room temperature, carefully acidify the mixture with 2M HCl to a pH of ~2.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield 3-bromo-5-fluorophenol as a solid.
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Step 2: Synthesis of 3-Bromo-5-(trifluoromethoxy)phenol
This step introduces the key trifluoromethoxy group. A common method involves the generation of a trifluoromethoxide anion from a suitable precursor, which then displaces the fluoride in a continuation of the SNAr mechanism.
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Reagents and Materials:
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3-Bromo-5-fluorophenol
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Trifluoromethyltrimethylsilane (TMSCF3)
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Potassium fluoride (KF)
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N,N-Dimethylformamide (DMF), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate
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Protocol:
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In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve 3-bromo-5-fluorophenol (1.0 equivalent) and potassium fluoride (1.5 equivalents) in anhydrous DMF.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add trifluoromethyltrimethylsilane (1.3 equivalents) dropwise over 30 minutes. Caution: TMSCF3 is volatile and toxic. Handle in a well-ventilated fume hood.
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Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.
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Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.
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Extract the mixture with diethyl ether (3x).
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Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate.
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Purify the crude material by column chromatography to afford 3-bromo-5-(trifluoromethoxy)phenol.
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Step 3: Synthesis of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene
A standard Williamson ether synthesis is employed to install the isopropoxy group.
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Reagents and Materials:
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3-Bromo-5-(trifluoromethoxy)phenol
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2-Bromopropane
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Potassium carbonate (K2CO3), anhydrous
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Acetone, anhydrous
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Protocol:
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To a solution of 3-bromo-5-(trifluoromethoxy)phenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).
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Add 2-bromopropane (1.5 equivalents) and heat the mixture to reflux.
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Stir vigorously for 8-12 hours, monitoring the reaction by TLC.
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After completion, cool the reaction, filter off the solids, and wash the filter cake with acetone.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in diethyl ether and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which is often pure enough for the next step. Further purification can be done by column chromatography if necessary.
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Step 4: Synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid
The final step involves a lithium-halogen exchange followed by trapping with a borate ester. This reaction is highly sensitive to moisture and requires strictly anhydrous conditions.
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Reagents and Materials:
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1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene
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n-Butyllithium (n-BuLi), 2.5 M in hexanes
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Triisopropyl borate
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Tetrahydrofuran (THF), anhydrous
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Hydrochloric acid (HCl), 1M
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Hexanes
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Protocol:
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In a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
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In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool to -78 °C.
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Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Cool the reaction in an ice bath and quench by the slow addition of 1M HCl. Stir vigorously for 1-2 hours to hydrolyze the borate ester.
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Separate the layers and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
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The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to yield the final product.
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Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ) | Expected ¹⁹F NMR (CDCl₃, δ) |
| 3-Bromo-5-fluorophenol | C₆H₄BrFO | 191.00 | 7.00-6.50 (m, 3H), 5.00 (s, 1H) | -110 to -112 |
| 3-Bromo-5-(trifluoromethoxy)phenol | C₇H₄BrF₃O₂ | 273.01 | 7.10-6.70 (m, 3H), 5.50 (s, 1H) | -58 to -60 |
| 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene | C₁₀H₁₀BrF₃O₂ | 315.09 | 7.00-6.80 (m, 3H), 4.60 (sept, 1H), 1.35 (d, 6H) | -58 to -60 |
| 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid | C₁₀H₁₂BBrF₃O₄ | 279.01 | 7.50-7.20 (m, 3H), 4.65 (sept, 1H), 1.38 (d, 6H) | -58 to -60 |
Safety and Handling
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n-Butyllithium (n-BuLi): Pyrophoric and highly reactive with water. Must be handled under an inert atmosphere using syringe/cannula techniques. Always wear fire-retardant lab coat and safety glasses.
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Trifluoromethyltrimethylsilane (TMSCF3): Volatile and toxic. All manipulations should be performed in a certified chemical fume hood.
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Cryogenic Conditions: The use of a dry ice/acetone bath (-78 °C) requires insulated gloves and proper handling to avoid cold burns.
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General Precautions: All steps should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
References
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
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Ye, Y., & Sanford, M. S. (2012). Merging Halogen-Bonding and C-H Bond Functionalization for Aryl Trifluoromethoxylation. Journal of the American Chemical Society, 134(22), 9434–9439. Available at: [Link]
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Li, W., Nelson, D. J., & Nolan, S. P. (2013). Suzuki–Miyaura Coupling of Aryl Chlorides with Boronic Acids. Organometallics, 32(6), 1468–1471. Available at: [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A general reference for the fundamental reactions described). Available at: [Link]
